7,7-Difluoro-3-azabicyclo[4.1.0]heptane
Overview
Description
7,7-Difluoro-3-azabicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C6H9F2N and its molecular weight is 133.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Characterization
- Structural Characterization : The structural characterization of related azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptane, has been extensively studied, providing insight into their physical and chemical properties (Britvin & Rumyantsev, 2017).
Synthesis and Chemical Reactivity
- Synthesis of Bis(trifluoromethyl)-containing Compounds : Research demonstrates the synthesis of compounds containing the 7,7-difluoro-3-azabicyclo[4.1.0]heptane structure, showing its potential for creating various derivatives (Nagaev, Sokolsky, Khokhlov & Yeleyev, 1998).
- Intramolecular Reductive Cyclopropanation : Studies show the synthesis of 3-azabicyclo[4.1.0]heptane derivatives through intramolecular reductive cyclopropanation, highlighting its chemical versatility (Gensini et al., 2002).
Biological and Pharmacological Applications
- Ring Expansion for Biological Applications : A study demonstrated the synthesis of nitrogen-containing ring-expanded products, potentially useful in biological and pharmacological applications (Chen et al., 2017).
Molecular Structure Studies
- Study of Conformations and Charge Distributions : Research on the conformations and charge distributions of related azabicyclo compounds informs on the structural and electronic characteristics, which can be crucial in drug design (Fernández, Carballiera & Ríos, 1992).
- Dynamic NMR Studies : Investigations using NMR studies provide insights into the dynamic behavior of azabicyclo compounds, aiding in understanding their chemical behavior under various conditions (Majchrzak, Kotełko & Lambert, 1983).
Novel Synthetic Methods
- Novel Synthetic Approaches : Research into new synthetic methods for the azabicyclo[4.1.0]heptane ring system provides pathways for creating diverse compounds with potential applications in various fields (Brown, Corbett & Howarth, 1977).
Exploration of Chemical Reactions
- Study of Chemical Decomposition : Investigations into the thermal decomposition of azabicyclo compounds can inform on their stability and reaction pathways, which is important for their potential applications (Dervan & Uyehara, 1976).
Mechanism of Action
Target of Action
The primary targets of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways affected by this compound
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with targets
Biochemical Analysis
Biochemical Properties
7,7-Difluoro-3-azabicyclo[4.1.0]heptane plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. The compound’s interaction with these enzymes can lead to alterations in neurotransmitter levels, impacting various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. The compound can modulate gene expression related to neurotransmitter synthesis and degradation, thereby affecting cellular metabolism and overall cell function . Additionally, it has been shown to impact cell viability and proliferation in certain cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes such as monoamine oxidase and acetylcholinesterase, leading to changes in neurotransmitter levels. These interactions can result in alterations in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation rate can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in neurotransmitter levels and associated cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter levels without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, including alterations in behavior and physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and acetylcholinesterase, influencing the metabolic flux and levels of neurotransmitters. These interactions can have downstream effects on other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can impact its interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYRDKLJMIYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.